

Unraveling the Molecular Architecture of Tenacissoside C: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tenacissoside C

Cat. No.: B15583041

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical structure elucidation of **Tenacissoside C**, a C21 steroidal saponin isolated from the air-dried stems of *Marsdenia tenacissima*. This compound has garnered significant interest for its pronounced cytotoxic activities against various cancer cell lines. The structural determination of **Tenacissoside C** was accomplished through a comprehensive analysis of its spectroscopic data, including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. This document details the experimental protocols and presents the quantitative data that were pivotal in piecing together its complex structure.

Spectroscopic Data Analysis

The structural elucidation of **Tenacissoside C** relied heavily on mass spectrometry and NMR spectroscopy. The molecular formula was established by HR-ESI-MS, which provided crucial information on the elemental composition. The intricate details of the steroidal aglycone and the sugar moieties, as well as their connectivity, were pieced together using a combination of 1D NMR (^1H and ^{13}C) and 2D NMR (COSY, HSQC, and HMBC) experiments.

Mass Spectrometry

High-resolution mass spectrometry is a cornerstone of natural product structure elucidation, providing a highly accurate mass measurement from which the molecular formula can be

deduced.

Table 1: HR-ESI-MS Data for **Tenacissoside C**

Ion	Observed m/z	Calculated m/z	Deduced Molecular Formula
[M + Na] ⁺	818.4482	818.4498	C ₄₂ H ₆₆ O ₁₄ Na

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of **Tenacissoside C** revealed the presence of 42 carbon signals, which were assigned to the aglycone and sugar residues through analysis of HSQC and HMBC spectra. The chemical shifts are indicative of a polyoxypregnane-type aglycone linked to a trisaccharide chain.

Table 2: ¹³C NMR (125 MHz, C₅D₅N) Data for the Aglycone of **Tenacissoside C**

Position	δc (ppm)	Position	δc (ppm)
1	38.9	12	78.2
2	28.5	13	45.1
3	78.1	14	89.5
4	39.8	15	34.9
5	42.1	16	27.8
6	28.1	17	62.9
7	25.9	18	15.8
8	76.5	19	19.1
9	41.2	20	209.8
10	37.5	21	31.5
11	72.9		

Table 3: ^{13}C NMR (125 MHz, $\text{C}_5\text{D}_5\text{N}$) Data for the Sugar Moieties of **Tenacissoside C**

Position	δc (ppm)	Position	δc (ppm)	Position	δc (ppm)
Cym A	Cym B	Glc			
1'	97.5	1''	101.9	1'''	106.8
2'	32.1	2''	36.2	2'''	75.4
3'	78.9	3''	79.1	3'''	78.1
4'	84.5	4''	73.5	4'''	71.9
5'	69.2	5''	69.8	5'''	78.2
6'	18.5	6''	18.6	6'''	62.9
OMe-3'	57.9	OMe-3''	58.1		

^1H NMR Spectroscopic Data

The ^1H NMR spectrum provided detailed information about the proton environment in **Tenacissoside C**. The anomeric proton signals were key to identifying the number and nature of the sugar units and their stereochemistry.

Table 4: ^1H NMR (500 MHz, $\text{C}_5\text{D}_5\text{N}$) Data for **Tenacissoside C**

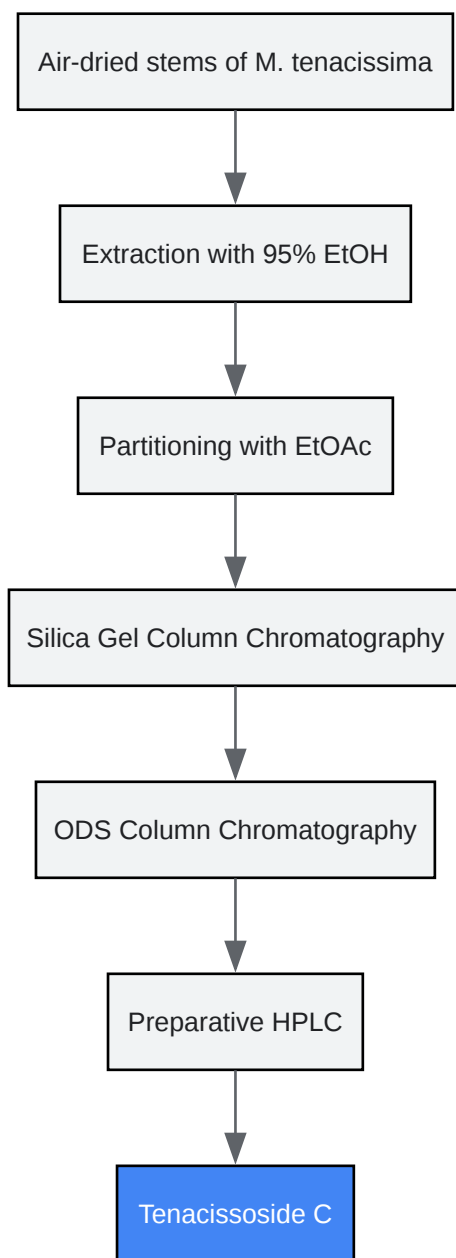
Position	δ H (ppm, mult., J in Hz)	Position	δ H (ppm, mult., J in Hz)
Aglycone	Sugars		
1	1.25, m; 2.05, m	1'	4.85, dd, 9.5, 1.5
2	1.80, m; 2.15, m	6'	1.55, d, 6.0
3	3.95, m	OMe-3'	3.68, s
11	5.25, dd, 11.0, 4.5	1''	4.98, dd, 9.5, 1.5
12	4.95, d, 4.0	6''	1.65, d, 6.0
18	1.28, s	OMe-3''	3.75, s
19	1.15, s	1'''	5.15, d, 7.5
21	2.45, s		

Experimental Protocols

The successful elucidation of **Tenacissoside C**'s structure hinged on meticulous experimental procedures, from the extraction and isolation of the compound to the acquisition of high-quality spectroscopic data.

Extraction and Isolation

The air-dried stems of *Marsdenia tenacissima* were the starting material for the isolation of **Tenacissoside C**. The general workflow for its purification is outlined below.



[Click to download full resolution via product page](#)

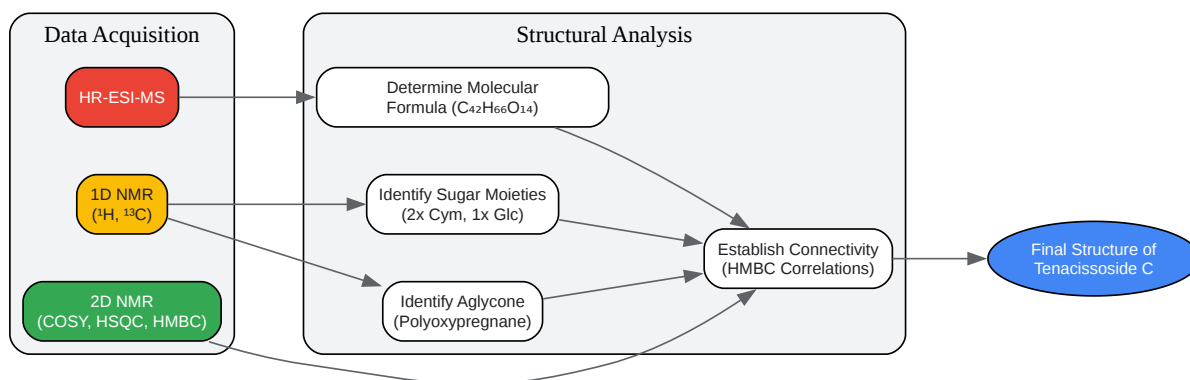
Fig. 1: Isolation workflow for **Tenacissoside C**.

Spectroscopic Analysis

NMR spectra were acquired on a Bruker AV-500 spectrometer. The samples were dissolved in deuterated pyridine (C_5D_5N), and chemical shifts were referenced to the solvent signals. HR-ESI-MS data were obtained on an Agilent 6520 Q-TOF mass spectrometer.

Structure Elucidation Workflow

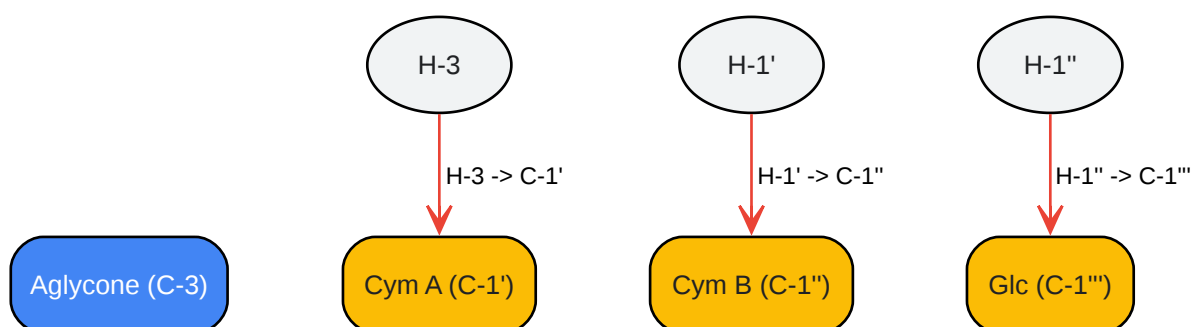
The determination of the planar structure and relative stereochemistry of **Tenacissoside C** was a logical process involving the integration of all spectroscopic data. The key steps are visualized in the following diagram.



[Click to download full resolution via product page](#)

Fig. 2: Logical workflow for the structure elucidation of **Tenacissoside C**.

The HMBC (Heteronuclear Multiple Bond Correlation) experiment was particularly instrumental in establishing the connectivity between the aglycone and the trisaccharide chain, as well as the linkages between the individual sugar units. Key HMBC correlations are depicted below.



[Click to download full resolution via product page](#)

Fig. 3: Key HMBC correlations establishing the glycosidic linkages in **Tenacissoside C**.

Conclusion

The structure of **Tenacissoside C** was unequivocally determined through the synergistic application of mass spectrometry and a variety of NMR spectroscopic techniques. The detailed analysis of the spectral data allowed for the complete assignment of all proton and carbon signals, the identification of the aglycone and sugar components, and the establishment of their precise connectivity. This comprehensive structural information is fundamental for further research into the pharmacological properties and potential therapeutic applications of this potent natural product.

- To cite this document: BenchChem. [Unraveling the Molecular Architecture of Tenacissoside C: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15583041#chemical-structure-elucidation-of-tenacissoside-c\]](https://www.benchchem.com/product/b15583041#chemical-structure-elucidation-of-tenacissoside-c)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com